molecular formula C11H9N3O2S B2747232 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile CAS No. 1214063-87-2

2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile

Cat. No.: B2747232
CAS No.: 1214063-87-2
M. Wt: 247.27
InChI Key: CLTSPQXWKLFMKL-UHFFFAOYSA-N
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Description

2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile is a heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core linked via an amino group to a phenyl ring, which is further substituted with an acetonitrile moiety. The TZD ring is a well-studied pharmacophore known for its role in modulating biological activities such as antimicrobial, anticancer, and antidiabetic properties . This compound’s structural uniqueness lies in its combination of a TZD core with a nitrile-functionalized aromatic system, making it a candidate for comparative studies with analogs.

Properties

IUPAC Name

2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-6-5-7-1-3-8(4-2-7)13-10-9(15)14-11(16)17-10/h1-4,10,13H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTSPQXWKLFMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a thiazolidine ring and an acetonitrile moiety, which are crucial for its biological activity. The molecular formula is C17H14N2O4SC_{17}H_{14}N_2O_4S with a molecular weight of approximately 342.376 g/mol.

Cytotoxicity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on similar derivatives reported IC50 values indicating potent antiproliferative activity against HCT-116 colorectal cancer cells. Table 1 summarizes the IC50 values for several related compounds:

CompoundIC50 (µM)
2a27.030 ± 1.43
2b8.808 ± 0.47
3a9.379 ± 0.50
3c1.184 ± 0.06
Cabozantinib16.350 ± 0.86

In this context, compound 3c exhibited the highest cytotoxicity, suggesting that structural modifications can significantly enhance biological activity .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. A synthesis study indicated that several derivatives showed promising antibacterial and antifungal activities when tested against standard microbial strains. These findings highlight the potential of thiazolidine compounds in developing new antimicrobial agents .

Tyrosine Kinase Inhibition

One of the primary mechanisms through which 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile exerts its biological effects is through the inhibition of tyrosine kinases (TKs), particularly VEGFR-2 and c-Met. These kinases play critical roles in tumor growth and metastasis. The compound's ability to inhibit these enzymes suggests potential applications in cancer therapy.

In vitro studies demonstrated that selected derivatives showed IC50 values in the nanomolar range against both VEGFR-2 and c-Met TKs, indicating strong inhibitory potential:

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)
3d51Not reported
3e8348

These results underscore the importance of structural features in enhancing kinase inhibition efficacy .

Apoptosis Induction

Further investigations into the apoptosis pathways revealed that treatment with these compounds led to cell cycle arrest at specific phases (G0/G1 or G2/M). For instance, compound 3c was shown to increase the population of HCT-116 cells in the G0/G1 phase significantly compared to controls, indicating its potential role in inducing apoptosis through cell cycle modulation .

Case Studies

Several case studies have been documented where thiazolidine derivatives were tested for their biological activities:

  • Cytotoxicity Against Cancer Cell Lines : In one study, a series of thiazolidine derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. The results indicated that certain modifications led to enhanced cytotoxic effects compared to existing chemotherapeutics like cabozantinib .
  • Antimicrobial Efficacy : Another study focused on synthesizing thiazolidine derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. Several compounds exhibited significant inhibition zones in agar diffusion assays, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidine-2,4-dione (TZD) Cores

(a) TZD-Based Azolidine and Thiosemicarbazone Hybrids

Compounds such as (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate derivatives (e.g., 4-[{2-[(3-chlorophenyl)carbamothioyl]hydrazinylidene}methyl]phenyl hybrids) share the TZD core but differ in substituents. These hybrids incorporate thiosemicarbazone or azolidine moieties, which enhance their bioactivity against microbial targets .

(b) Pyrido[2,3-d]pyrimidine Derivatives

Compounds 4a–4d from Molecules (2012) feature a pyrido[2,3-d]pyrimidine core with fluorobenzyl and methoxyphenyl substituents . Yields for these derivatives (21.7–28.1%) suggest moderate synthetic efficiency, which may be comparable to the target’s synthesis if similar conditions are employed.

Compounds with Acetonitrile Substituents

(a) 1,2,4-Triazole Derivatives

2-(4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile () shares the acetonitrile group but replaces the TZD core with a triazole ring. Triazoles are known for metabolic stability, suggesting that the target compound’s TZD core may confer distinct pharmacokinetic profiles .

(b) Oxadiazole-Acetonitrile Hybrids

Derivatives like 2-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile () feature oxadiazole rings instead of TZD. Oxadiazoles are rigid, planar structures with high membrane permeability, whereas the TZD ring in the target compound introduces conformational flexibility and hydrogen-bonding capacity .

(a) Antimicrobial Potential

TZD derivatives in and show activity against planktonic and biofilm-forming cells, likely due to the TZD core’s ability to disrupt microbial membranes . The target compound’s nitrile group may enhance this activity by increasing electrophilicity.

(b) Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight (~290–310 g/mol) is comparable to TZD-thiosemicarbazone hybrids but lower than oxadiazole derivatives with difluoromethoxy groups (e.g., : ~265 g/mol) .

Table 2: Key Property Comparison

Compound Class logP (Predicted) Water Solubility Bioactivity Target
Target Compound ~1.8 Moderate Antimicrobial
TZD-Thiosemicarbazone Hybrids ~2.5 Low Antimicrobial
Oxadiazole Derivatives ~2.0 Low Enzyme inhibition

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